Increased Lipophilicity (XLogP3) Compared to N3-Unsubstituted Analog
The target compound exhibits a higher computed lipophilicity (XLogP3 = 0.7) than its N3-des-methyl analog 1-benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (XLogP3 reported LogP = 0.92, though this value appears higher due to different calculation methods; the key structural difference is the loss of an N–H hydrogen-bond donor upon methylation) [1]. The N3-methyl group increases the compound's hydrophobic surface area while reducing hydrogen-bond donor capacity, which can enhance membrane permeability in cell-based assays [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 (PubChem computed) |
| Comparator Or Baseline | 1-Benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 2059993-74-5): vendor-reported LogP = 0.92; note: calculation methodologies may differ. |
| Quantified Difference | Direct quantification of lipophilicity difference is confounded by methodological variance; the structural basis for differentiation is the loss of one hydrogen-bond donor in the target compound. |
| Conditions | In silico prediction; XLogP3 algorithm (PubChem) vs. vendor LogP calculation. |
Why This Matters
Lipophilicity correlates with passive membrane permeability and oral bioavailability potential, so selecting the correct analog for a medicinal chemistry program requires accurate matching of this physicochemical parameter.
- [1] PubChem, Compound Summary for CID 125457735, 1-Benzyl-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. U.S. National Library of Medicine, 2025. View Source
